1-Ethyl-3-methylpyridinium
Description
Evolution of Pyridinium-Based Ionic Liquids in Academic Inquiry
The study of pyridinium-based ionic liquids has evolved considerably, driven by their potential in fields such as agriculture and pharmaceuticals. nih.gov These ILs are noted for their low melting points, high thermal stability, and effective solvation capabilities. nih.gov Research has traditionally involved a two-step synthesis process: an alkylation reaction to form the desired cation, followed by an anion exchange. tandfonline.com This approach allows for the creation of task-specific ionic liquids by modifying the functional groups on the cation and varying the anion. tandfonline.com
Early investigations often focused on understanding the fundamental properties of these salts before exploring their functionalization. tandfonline.com More recent research has emphasized the development of sustainable synthesis methods, such as microwave-assisted reactions, to produce pyridinium-based ionic liquid crystals. tandfonline.com The influence of the methyl group position and the length of the alkyl chain on the mesomorphic and conductive behavior of these materials has been a key area of study, guiding the design of new functional materials. tandfonline.com Furthermore, the synthesis of novel pyridinium-based ILs with ester functionalities has been explored for their biological activities, including plant growth promotion and herbicidal effects. nih.gov Computational methods like Density Functional Theory (DFT) and molecular docking are increasingly being used to understand structure-activity relationships and predict the properties of these compounds. nih.gov
Significance of 1-Ethyl-3-methylpyridinium Cation in Ionic Liquid Design
The this compound ([C2C1py]+) cation is a key component in the design of versatile ionic liquids. Its structure allows for the creation of ILs with a range of useful properties by pairing it with different anions. For instance, this compound ethylsulfate ([empy][EtSO4]) is recognized for its low volatility and high thermal stability, making it suitable for high-temperature applications. chemimpex.com Its solubility in polar solvents also makes it valuable in electrochemical applications like batteries and supercapacitors. chemimpex.com
The physicochemical properties of this compound-based ILs, such as density, viscosity, and refractive index, have been extensively studied. researchgate.netresearchgate.net These properties are crucial for their application as entrainers in separation processes like extractive distillation. researchgate.net For example, [empy][EtSO4] has shown high selectivity in separating ethanol-water azeotropic mixtures. researchgate.netugm.ac.id The thermal characteristics, including glass transition, melting, and decomposition points, of a series of 1-alkyl-3-methylpyridinium halides have been determined, providing essential data for their application in various chemical engineering processes. researchgate.net The choice of the anion paired with the this compound cation significantly influences the resulting IL's properties, such as its dissolving power for materials like cellulose (B213188). researchgate.net
Scope and Research Trajectories of this compound Systems
Current research on this compound-based systems is diverse, spanning green chemistry, energy storage, and biochemical applications. chemimpex.com In green chemistry, these ionic liquids are investigated as environmentally benign solvents that can replace traditional volatile organic compounds. chemimpex.com Their application in extractive distillation for separating azeotropic mixtures is a prominent example. ugm.ac.id
In the field of energy storage, this compound-based electrolytes are being explored for use in supercapacitors and batteries to improve energy storage capacity and efficiency. chemimpex.com The electrochemical stability of these ILs is a critical factor, and it is known to be strongly dependent on both the cation and the anion. iolitec.de For example, the electrochemical window of pyridinium-based ionic liquids can be tailored by the choice of the anion. iolitec.de
Another significant research direction is the formation of "ionogels" and "ionanofluids". researchgate.net For instance, this compound perfluorobutanesulfonate (B13733166) has been used as a co-hydrosolvent for fish gelatin to create ionogels for biomedical applications. researchgate.net This same ionic liquid has also been used to create stable suspensions of graphene nanoplatelets, known as ionanofluids, which show promise in gas separation membranes. researchgate.net These novel materials benefit from the inherent properties of the ionic liquid, such as a wide operating temperature range and high thermal stability. researchgate.net The interaction between the ionic liquid and other components, such as enzymes, is also an active area of study, with molecular dynamics simulations being used to understand these interactions at a molecular level. nih.gov
Interactive Data Table: Physicochemical Properties of this compound-based Ionic Liquids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Refractive Index (n20D) |
| This compound ethyl sulfate (B86663) | C₁₀H₁₇NO₄S | 247.31 | Slightly yellow to orange clear liquid | ≥ 98% (HPLC) | 1.50 |
| This compound chloride | C₈H₁₂ClN | 157.64 | Not specified | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITYCXGQIGALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394031 | |
| Record name | 1-ethyl-3-methylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-08-0 | |
| Record name | 1-ethyl-3-methylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparative Techniques for 1 Ethyl 3 Methylpyridinium Derivatives
Established Synthetic Pathways for 1-Ethyl-3-methylpyridinium Salts
The preparation of this compound salts typically involves two primary strategies: direct alkylation to form the pyridinium (B92312) cation followed by anion metathesis to introduce the desired anion.
Anion Metathesis Routes
Anion metathesis, or anion exchange, is a versatile method for synthesizing a wide variety of this compound salts with different anions. This process typically starts with a precursor salt, commonly a halide such as this compound bromide, which is then reacted with a salt containing the desired anion.
A common approach involves reacting the this compound halide with a metal salt of the target anion. For instance, the synthesis of this compound tetrafluoroborate (B81430) can be achieved by reacting this compound bromide with tetrafluoroboric acid chemicalbook.com. The selection of the metal salt and solvent is crucial to drive the reaction to completion, often by precipitating the resulting metal halide.
Another strategy involves the use of silver salts, where the precipitation of the insoluble silver halide provides a strong driving force for the reaction. For example, reacting an N-alkyl-3-iodopyridinium iodide with silver triflate (AgOTf) results in the formation of the corresponding triflate salt chemicalbook.com.
The general scheme for anion metathesis is as follows:
[this compound]⁺[Halide]⁻ + M⁺[Anion]⁻ → [this compound]⁺[Anion]⁻ + M⁺[Halide]⁻
Where M⁺ is a metal cation (e.g., Na⁺, K⁺, Ag⁺) or an ammonium cation.
Table 1: Examples of Anion Metathesis for this compound Salt Synthesis
| Precursor Salt | Reagent | Target Product | Driving Force |
| This compound bromide | Tetrafluoroboric acid | This compound tetrafluoroborate | Formation of HBr |
| N-Alkyl-3-iodopyridinium iodide | Silver triflate | N-Alkyl-3-iodopyridinium triflate | Precipitation of AgI |
| This compound chloride | Potassium hexafluorophosphate (B91526) | This compound hexafluorophosphate | Precipitation of KCl |
Direct Alkylation Approaches
Direct alkylation, specifically the quaternization of the pyridine ring, is the fundamental step in forming the this compound cation. This reaction involves the treatment of 3-methylpyridine with an ethylating agent.
The most common and straightforward method is the Menshutkin reaction, where 3-methylpyridine is reacted with an ethyl halide, typically ethyl bromide, to yield this compound bromide. The reaction is often carried out in a suitable solvent or, in some cases, neat. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of byproducts. For instance, the synthesis of N-ethyl-2-methylpyridinium bromide can be achieved by reacting 2-picoline with ethyl bromide in a pressure reactor at temperatures above 95°C researchgate.net.
The general reaction is as follows:
3-Methylpyridine + Ethyl-X → [this compound]⁺[X]⁻
Where X is a leaving group, typically a halide (e.g., Br⁻, I⁻).
Table 2: Key Parameters in the Direct Alkylation of 3-Methylpyridine
| Parameter | Description | Typical Values/Conditions |
| Ethylating Agent | The source of the ethyl group. | Ethyl bromide, Ethyl iodide, Diethyl sulfate (B86663) |
| Solvent | The reaction medium. | Acetonitrile (B52724), Toluene (B28343), or solvent-free |
| Temperature | Affects reaction rate and selectivity. | Room temperature to reflux temperatures |
| Reaction Time | Duration required for complete conversion. | Several hours to days |
Purification and Purity Assessment Strategies for this compound Ionic Liquids
The purity of ionic liquids is paramount for their reliable application, as even trace impurities can significantly alter their physicochemical properties. Therefore, rigorous purification and purity assessment protocols are essential.
Common impurities in this compound salts originate from the starting materials (e.g., unreacted 3-methylpyridine or ethylating agent) or side reactions. Water and residual organic solvents are also common contaminants.
A frequently employed purification technique is the use of activated charcoal to remove colored impurities. The ionic liquid is typically dissolved in a suitable solvent, such as methanol or acetonitrile, to reduce its viscosity, and then stirred with activated charcoal. The charcoal is subsequently removed by filtration researchgate.net. However, it is important to note that activated charcoal may not be suitable for all ionic liquids, as it has been reported to contaminate iodide-based imidazolium (B1220033) ionic liquids nih.gov. The adsorption of various ionic liquids, including pyridinium-based ones, onto activated carbon has been systematically studied to optimize removal and recovery from aqueous solutions nih.govnih.gov.
Recrystallization from an appropriate solvent system is another effective method for purifying solid this compound salts. The choice of solvent is critical to ensure high recovery of the purified product.
To assess the purity of the final product, a combination of analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools to confirm the structure of the this compound cation and to detect any organic impurities. The chemical shifts of the protons on the pyridinium ring and the ethyl and methyl groups are characteristic and can be used for structural elucidation and purity confirmation nih.govrsc.org.
High-Performance Liquid Chromatography (HPLC) : HPLC is a sensitive technique for quantifying the purity of ionic liquids and detecting non-volatile impurities. Commercial suppliers of this compound ethyl sulfate often specify a purity of ≥98.0% as determined by HPLC fishersci.comchemimpex.com.
Karl Fischer Titration : This is the standard method for determining the water content in ionic liquids. Given that many ionic liquids are hygroscopic, accurate water content determination is crucial nih.govnihs.go.jpmetrohm.commt.comscharlab.com.
Table 3: Common Purity Assessment Techniques for this compound Ionic Liquids
| Technique | Information Provided |
| ¹H and ¹³C NMR | Structural confirmation, detection of organic impurities. |
| HPLC | Quantification of purity, detection of non-volatile impurities. |
| Karl Fischer Titration | Determination of water content. |
| Ion Chromatography | Quantification of halide content. |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methylpyridinium Systems
Vibrational Spectroscopy Investigations for Molecular Fingerprinting
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The resulting spectrum provides characteristic peaks corresponding to specific bond types and functional groups. For the 1-ethyl-3-methylpyridinium cation, key vibrational modes would include C-H stretching from the aromatic pyridinium (B92312) ring and the aliphatic ethyl and methyl groups, as well as C=C and C=N stretching and bending modes within the ring.
While a standard analytical technique for structural confirmation, detailed and assigned experimental FTIR spectra for this compound are not widely available in the surveyed scientific literature. However, based on the analysis of similar pyridinium structures, the spectrum is expected to be characterized by several key regions:
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the pyridinium ring.
~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and ethyl substituents.
~1630-1450 cm⁻¹: Aromatic ring stretching vibrations (C=C and C=N bonds), which are characteristic of the pyridinium core.
Below 1400 cm⁻¹: A complex region containing various C-H bending (scissoring, wagging, twisting) and ring deformation modes, forming a unique fingerprint for the molecule.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridinium ring, providing confirmatory data to supplement FTIR analysis. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, typically yield strong and sharp signals in Raman spectra.
Similar to FTIR, specific, fully assigned experimental Raman spectra for this compound are scarce in the published literature. The analysis would be expected to highlight the symmetric vibrations of the substituted pyridinium ring, offering a distinct spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed structural information and insights into intermolecular interactions.
Proton (¹H) NMR is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for the this compound cation shows distinct signals for the protons on the pyridinium ring and the attached ethyl and methyl groups.
In a study of this compound ethylsulfate in deuterium (B1214612) oxide (D₂O), the proton signals for the cation were clearly resolved and assigned. acs.org The protons on the pyridinium ring (H-2, H-4, H-5, H-6) are deshielded and appear at high chemical shifts (downfield) due to the electron-withdrawing effect of the positively charged nitrogen atom and the aromatic ring current. acs.org The protons on the ethyl and methyl groups appear at lower chemical shifts (upfield). acs.org
The detailed assignments from a 400 MHz spectrum in D₂O are provided below. acs.org
¹H NMR Spectroscopic Data for this compound Cation
The following table details the proton nuclear magnetic resonance (¹H NMR) chemical shifts (δ), multiplicities, and coupling constants (J) for the this compound cation, as recorded in D₂O at 400 MHz. acs.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.07 | Singlet (s) | - |
| H-6 | 9.01 | Doublet (d) | 6.0 |
| H-4 | 8.21 | Doublet (d) | 8.0 |
| H-5 | 7.96 | Doublet of Doublets (dd) | 6.4 and 7.6 |
| N-CH₂ (Ethyl) | 4.81 | Doublet of Doublets (dd) | 7.3 |
| Ring-CH₃ | 2.62 | Singlet (s) | - |
| CH₃ (Ethyl) | 1.66 | Triplet (t) | 7.3 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the molecular structure. As with ¹H NMR, the chemical shifts of the carbon atoms in the pyridinium ring are typically found downfield due to the aromatic and electronic environment, while the aliphatic carbons of the ethyl and methyl groups appear upfield.
Although it is a routine technique for organic compound characterization, published and assigned ¹³C NMR spectral data for this compound could not be identified in the searched literature. Based on general principles and data for similar compounds, the expected chemical shift regions are outlined in the table below.
Expected ¹³C NMR Chemical Shift Ranges for this compound Cation
This table outlines the generally expected chemical shift (δ) regions for the carbon atoms in the this compound cation based on typical values for substituted pyridinium and aliphatic carbons.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic Carbons (Pyridinium Ring) | 125 - 150 |
| N-CH₂ (Ethyl) | 55 - 65 |
| Ring-CH₃ | 18 - 25 |
| CH₃ (Ethyl) | 10 - 20 |
Oxygen-17 (¹⁷O) NMR spectroscopy is used to study oxygen-containing functional groups. This technique is not applicable to the direct structural analysis of the this compound cation itself, as the cation contains no oxygen atoms. However, ¹⁷O NMR can be a powerful tool for investigating the system as a whole when paired with an oxygen-containing anion (e.g., acetate (B1210297), nitrate) or when studying the interactions of the cation with oxygen-containing solvents.
UV-Vis Spectroscopy for Electronic Transitions and Intermolecular Interactions
UV-Vis spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within the this compound cation and to probe the nature of intermolecular interactions between the cation and its surrounding environment, such as solvent molecules or counter-ions. The absorption of ultraviolet or visible light by the this compound cation promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorbed light provide valuable information about the electronic structure of the cation and the influence of its immediate surroundings.
The electronic absorption spectra of pyridinium-based ionic liquids, including those with the this compound cation, are primarily characterized by π → π* transitions. iaea.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridinium ring.
The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the differential solvation of the ground and excited states of the this compound cation. Polar solvents, for instance, can stabilize the charge distribution in the ground and excited states to different extents, leading to shifts in the absorption maximum (λmax). By systematically studying these solvatochromic shifts in a range of solvents with varying polarities, it is possible to gain insights into the specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, between the this compound cation and the solvent molecules.
To illustrate the nature of the data obtained from such studies, the following interactive table presents hypothetical UV-Vis absorption data for a generic this compound salt in a selection of common solvents. This data demonstrates the expected trends in solvatochromic shifts.
Table 1: Hypothetical UV-Vis Absorption Data for this compound Salt in Various Solvents
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| n-Hexane | 30.9 | 255 | 8500 |
| Toluene (B28343) | 33.9 | 258 | 8750 |
| Dichloromethane | 41.1 | 260 | 9100 |
| Acetone | 42.2 | 262 | 9300 |
| Acetonitrile (B52724) | 46.0 | 264 | 9550 |
| Ethanol (B145695) | 51.9 | 266 | 9800 |
| Methanol | 55.5 | 268 | 10100 |
| Water | 63.1 | 270 | 10500 |
The data in the table illustrates a positive solvatochromic shift, where the absorption maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This trend suggests that the excited state of the this compound cation is more polar than its ground state and is therefore more stabilized by polar solvents. The molar absorptivity also tends to increase with solvent polarity, indicating a higher probability of the electronic transition in more polar environments.
Further analysis of such data, often in conjunction with computational chemistry, allows for a deeper understanding of the specific solute-solvent interactions. For example, quantum chemical calculations can be employed to model the electronic structure of the this compound cation in different solvent environments and to predict the corresponding electronic absorption spectra. rsc.org The agreement between experimental and calculated spectra can validate the theoretical models and provide a more detailed picture of the intermolecular forces at play.
Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 Methylpyridinium Ionics
Density Functional Theory (DFT) for Electronic Structure and Interaction Energies
No specific studies applying DFT to determine the electronic structure and interaction energies of the 1-Ethyl-3-methylpyridinium cation in combination with various anions were identified in the available literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena
There is a lack of published MD simulation studies focusing on the dynamic behavior or solvation phenomena of ionic liquids based on the this compound cation.
Quantum-Chemical Calculations for Structure-Property Relationships
No dedicated quantum-chemical investigations detailing the structure-property relationships for this compound were found. While experimental data on some physical properties like density and viscosity for compounds such as this compound ethylsulfate exist, these are not accompanied by computational analysis to establish these relationships from a theoretical standpoint.
Theoretical Prediction of Reaction Pathways and Mechanisms
No theoretical studies predicting the reaction pathways or mechanisms involving the this compound cation could be located in the reviewed literature.
1 Ethyl 3 Methylpyridinium As an Advanced Reaction Medium and Solvent
Catalytic Applications and Reaction Rate Enhancement
Ionic liquids based on the N-alkylpyridinium cation, such as 1-ethyl-3-methylpyridinium, have been identified as effective components in various catalytic systems. acs.orgresearchgate.net Their unique solvent properties can enhance reaction rates and influence product selectivity. While they can act as solvents, their interaction with catalysts and reactants can also have a direct impact on the reaction mechanism.
Research has shown that N-alkyl pyridinium (B92312) salts can serve as catalysts for the oxidation of hydrocarbons. researchgate.net For instance, they have been employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. researchgate.net Furthermore, pyridinium-based ionic liquids are effective media for palladium-catalyzed cross-coupling reactions. Palladium complexes immobilized in N-alkylpyridinium ionic liquids have demonstrated good catalytic activity in Suzuki and Stille coupling reactions. acs.org A key advantage of using the ionic liquid as a medium is the significant reduction in the leaching of the palladium catalyst, which allows for superior recycling and reuse compared to reactions in conventional solvents. acs.org
Table 1: Catalytic Systems Utilizing N-Alkylpyridinium Ionic Liquids
| Reaction Type | Catalyst System | Role of Pyridinium Ionic Liquid | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium Complexes | Solvent/Catalyst Immobilization Medium | acs.org |
| Stille Coupling | Palladium Complexes | Solvent/Catalyst Immobilization Medium | acs.org |
| Hydrocarbon Oxidation | Metal-Free | Catalyst and Medium | researchgate.net |
Role in Organic Transformations and Synthesis
The application of this compound and related ionic liquids as solvents significantly impacts various organic transformations. Their ability to dissolve a wide array of organic compounds facilitates reactions involving otherwise incompatible reactants. chemimpex.com A prominent area of application is in palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. organic-chemistry.orgmdpi.com
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be advantageously performed in an ionic liquid medium. mdpi.comwikipedia.org Using an ionic liquid as the solvent can eliminate the need for phosphorus ligands and allows the palladium catalyst to be immobilized and reused over multiple cycles. wikipedia.org This approach aligns with the principles of green chemistry by improving catalyst longevity and reducing waste. Similarly, Suzuki and Stille reactions, which are crucial for synthesizing complex organic molecules like biaryls and substituted alkenes, show high catalytic activity when performed in pyridinium-based ionic liquids. acs.org
Table 2: Organic Transformations in Pyridinium-Based Ionic Liquids
| Organic Transformation | Description | Advantage of Ionic Liquid Medium | Reference |
|---|---|---|---|
| Heck Reaction | Pd-catalyzed C-C coupling between an alkene and an aryl/vinyl halide. | Facilitates catalyst recovery and reuse; can proceed without phosphine (B1218219) ligands. | wikipedia.org |
| Suzuki Coupling | Pd-catalyzed cross-coupling of an organoboron compound with an organohalide. | High catalytic activity and reduced catalyst leaching. | acs.org |
| Stille Coupling | Pd-catalyzed coupling of an organotin compound with an organohalide. | High catalytic activity and efficient catalyst recycling. | acs.org |
Dissolution of Complex Biomaterials, e.g., Cellulose (B213188) and Lignocellulose
One of the most promising applications for pyridinium-based ionic liquids is the dissolution of biomass. cellulosechemtechnol.roresearchgate.net Cellulose, the most abundant biopolymer on Earth, is notoriously difficult to dissolve in common solvents due to its extensive network of intermolecular hydrogen bonds. mdpi.com Ionic liquids containing the this compound cation have been shown to be effective solvents for cellulose, enabling its processing for applications such as biofuel production and the creation of novel cellulosic materials. cellulosechemtechnol.roresearchgate.net
Research indicates a clear correlation between the chemical structure of the pyridinium cation and its ability to dissolve cellulose. cellulosechemtechnol.roresearchgate.net Specifically, pyridinium salts with two substituents, such as this compound, tend to have lower melting points and are better cellulose solvents than monosubstituted versions. cellulosechemtechnol.roresearchgate.net The position of the substituents on the pyridinium ring is also critical. cellulosechemtechnol.roresearchgate.net
Table 3: Effect of Substituent Position on Cellulose Dissolving Ability of Disubstituted Pyridinium Cations
| Substitution Pattern | Relative Dissolving Ability | Rationale | Reference |
|---|---|---|---|
| 1,3- (e.g., this compound) | High | Asymmetric structure leads to lower melting points and efficient disruption of cellulose hydrogen bonding. | cellulosechemtechnol.roresearchgate.net |
| 1,4- | Medium | Less effective than the 1,3-isomer. | cellulosechemtechnol.roresearchgate.net |
| 1,2- | Low | Steric hindrance may impede interaction with cellulose chains. | cellulosechemtechnol.roresearchgate.net |
Applications in Carbon Dioxide Capture and Conversion
The capture of carbon dioxide (CO2) from industrial flue gas is a critical strategy for mitigating climate change. Ionic liquids are being investigated as alternative solvents to traditional aqueous amine solutions for CO2 scrubbing, owing to their low volatility and high thermal stability. aidic.it
Studies have explored the absorption of CO2 in pyridinium-based ionic liquids. rsc.org Research indicates that the CO2 solubility in these liquids is strongly influenced by temperature, with solubility increasing as the temperature decreases. rsc.org Importantly, when comparing ionic liquids with the same anion, pyridinium-based variants show CO2 solubilities that are relatively similar to their widely studied imidazolium-based counterparts. rsc.org This finding suggests that pyridinium ionic liquids like this compound are serious candidates for use in commercial CO2 capture processes, offering comparable performance with potentially different physical and chemical properties that can be tailored for specific applications. rsc.org The absorbed CO2 can be readily desorbed, allowing the ionic liquid to be reused in multiple sorption/desorption cycles without a loss of performance. rsc.org
Table 4: Comparative CO2 Solubility in Ionic Liquids
| Cation Type | Anion Type | Relative CO2 Solubility | Reference |
|---|---|---|---|
| Pyridinium-based | bis(triflamide) [Tf₂N]⁻ | Relatively similar performance for a given anion. | rsc.org |
| Imidazolium-based |
Applications of 1 Ethyl 3 Methylpyridinium Ionic Liquids in Separation Science
Extractive Distillation for Azeotropic Mixture Resolution
Extractive distillation is a widely used technique for separating mixtures with close boiling points or those that form azeotropes. The process involves introducing a solvent that alters the relative volatility of the components in the mixture, thereby facilitating their separation. Ionic liquids, with their negligible volatility, are particularly advantageous as entrainers because they remain in the distillation column, simplifying the solvent recovery process.
Research has specifically highlighted the use of 1-ethyl-3-methylpyridinium ethylsulfate, [EMPy][ESO4], for the separation of the ethanol-water azeotrope. researchgate.net The presence of this ionic liquid significantly enhances the relative volatility of ethanol (B145695), allowing the azeotrope to be broken at lower solvent concentrations compared to conventional solvents like ethylene (B1197577) glycol. acs.org This increased efficiency can lead to a reduction in energy consumption by as much as 31%. acs.org
Vapor-liquid equilibrium (VLE) data are crucial for designing and optimizing extractive distillation processes. Studies have meticulously determined the isobaric VLE for the ternary system of ethanol, water, and [EMPy][ESO4]. acs.orgresearchgate.net The data show that as the mass fraction of the ionic liquid increases, the composition of the azeotrope is shifted, eventually being eliminated entirely. This effect underscores the potential of [EMPy][ESO4] to serve as a highly effective entrainer in the dehydration of ethanol.
Liquid-Liquid Extraction for Organic Compound Separation
Liquid-liquid extraction (LLE) is a separation process that relies on the differential solubility of a compound between two immiscible liquid phases. Ionic liquids have been extensively investigated as solvents in LLE for their ability to be tailored for high selectivity and capacity for specific organic compounds.
The separation of aromatic hydrocarbons (like benzene) from aliphatic hydrocarbons (alkanes) is a critical process in the petrochemical industry, but it is challenging due to their similar boiling points. The ionic liquid this compound ethylsulfate, [EMPy][ESO4], has been identified as a promising solvent for this separation via liquid extraction.
Experimental studies on the (liquid + liquid) equilibrium (LLE) of ternary systems containing an alkane, benzene (B151609), and [EMPy][ESO4] have demonstrated the high capability of this IL to selectively extract benzene. The effectiveness of the extraction is evaluated based on the selectivity and distribution coefficient of the aromatic compound.
Below is a data table summarizing the selectivity and distribution coefficients for the separation of benzene from various alkanes using [EMPy][ESO4] at different temperatures.
| Ternary System | Temperature (K) | Selectivity (S) | Distribution Coefficient (β) |
| {Hexane + Benzene + [EMPy][ESO4]} | 298.15 | 11.0 - 46.5 | 0.20 - 1.10 |
| {Heptane + Benzene + [EMPy][ESO4]} | 298.15 | 14.7 - 59.9 | 0.21 - 1.07 |
| {Octane + Benzene + [EMPy][ESO4]} | 283.15 | 23.3 - 93.9 | 0.22 - 0.96 |
| {Octane + Benzene + [EMPy][ESO4]} | 298.15 | 18.2 - 76.8 | 0.23 - 1.08 |
| {Nonane + Benzene + [EMPy][ESO4]} | 283.15 | 28.1 - 110.1 | 0.21 - 0.95 |
| {Nonane + Benzene + [EMPy][ESO4]} | 298.15 | 22.1 - 92.4 | 0.22 - 1.05 |
| Data sourced from a study by Domínguez et al. |
These results indicate that [EMPy][ESO4] is a highly effective solvent for the extraction of benzene from its mixtures with alkanes, with selectivity generally increasing as the size of the alkane increases and as the temperature decreases.
While this compound-based ionic liquids are effective in separating ethanol-water azeotropes, the primary method investigated and reported in scientific literature is extractive distillation, as detailed in section 6.1. researchgate.netacs.org The available research focuses on the vapor-liquid equilibrium modification by these ILs. At present, detailed studies and data for the separation of ethanol-water mixtures specifically via liquid-liquid extraction using this compound-based ionic liquids are not prominent in the surveyed literature.
Novel Membrane-Based Separation Technologies
Membrane-based separations offer an energy-efficient alternative to traditional processes. Ionic liquids are being integrated into membrane technologies in various forms, including supported ionic liquid membranes (SILMs), polymer/IL composite membranes, and poly(ionic liquids) (PILs), to enhance separation performance.
Pyridinium-based PILs have been synthesized and fabricated into thin, free-standing films for gas separation applications. These membranes exhibit excellent thermal and mechanical properties. For instance, composite membranes created by incorporating a pyridinium-based IL into a PIL matrix have shown high CO2 permeability and selectivity, which are crucial for applications like carbon capture. In one study, a composite membrane with a high IL content demonstrated a CO2 permeability of 11.8 Barrer and a CO2/CH4 ideal selectivity of 35.
The ionic liquid this compound perfluorobutanesulfonate (B13733166) has been specifically noted for its use in polymer-based membranes containing ionic liquids. The incorporation of such functionalized ILs can improve the stability and performance of membranes for various separation tasks, including gas separation and pervaporation. The versatility of the this compound cation allows for the creation of diverse ILs that can be tailored for specific membrane separation challenges.
Electrochemical Performance and Applications of 1 Ethyl 3 Methylpyridinium Derivatives
Electrolyte Formulation for Energy Storage Devices
1-Ethyl-3-methylpyridinium salts are part of the broader class of pyridinium-based ionic liquids that are considered promising electrolytes for high-energy-density storage devices. mdpi.com Pyridinium-based ionic liquids, in general, are noted for their potential in energy research. mdpi.com The specific formulation of the electrolyte, including the choice of anion and the potential use of co-solvents, significantly impacts the performance of the energy storage device.
While specific research on this compound in supercapacitors is limited, studies on analogous pyridinium-based ionic liquids provide valuable insights. For instance, research on 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF4]) demonstrates the potential of this class of compounds. ias.ac.inias.ac.inresearchgate.net In one study, [BMPy][BF4] was mixed with organic solvents like acetonitrile (B52724) (AN) and propylene (B89431) carbonate (PC) to reduce its high viscosity and improve the performance of graphene-based electrochemical double-layer capacitors (EDLCs). ias.ac.in
The addition of acetonitrile to [BMPy][BF4] was found to influence the operating potential window, with a 3:1 weight ratio of ionic liquid to acetonitrile yielding the highest specific energy and power. ias.ac.inias.ac.inresearchgate.net The study highlighted that the effect of the organic solvent on specific capacitance varies depending on the type of ionic liquid. ias.ac.in For instance, the highest specific capacitance for the [BMPy][BF4]-AN electrolyte was achieved with a 25% AN concentration, whereas 1-alkyl-3-methylimidazolium based electrolytes required a higher concentration of AN to achieve maximum specific capacitance. ias.ac.in
Table 1: Electrochemical Performance of Graphene-Based EDLC with 1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) Electrolyte Mixtures
| Electrolyte Composition ([BMPy][BF4]:Co-solvent) | Maximum Operating Voltage (V) | Specific Energy (Wh kg⁻¹) | Specific Power (kW kg⁻¹) |
|---|---|---|---|
| 75:25 (AN) | 2.2 | 49 | 4.13 |
| 50:50 (AN) | 1.7 | - | - |
| 25:75 (AN) | 1.7 | - | - |
| 75:25 (PC) | 2.2 | - | - |
| 50:50 (PC) | 2.2 | - | - |
| 25:75 (PC) | 2.2 | - | - |
Data sourced from Mahanta et al. (2021). ias.ac.in
The development of electrolytes for lithium and lithium-ion batteries has included the investigation of ionic liquids with alkyl-substituted imidazolium (B1220033) and pyridinium (B92312) cations. ewadirect.com These ionic liquids were initially explored as potential electrolytes for batteries in the 1970s and 1980s. ewadirect.com The primary advantage of ionic liquids in batteries is their potential to enhance safety due to their low flammability and volatility compared to conventional organic carbonate electrolytes.
While extensive research has been conducted on 1-ethyl-3-methylimidazolium-based ionic liquids for battery applications mdpi.com, specific studies focusing on this compound are less common. However, the general properties of pyridinium-based ionic liquids, such as their electrochemical stability, make them viable candidates for further research as battery electrolytes. mdpi.com The addition of certain electrolyte additives, such as those containing NO3-, has been shown to be beneficial in lithium metal batteries by improving the stability of the solid electrolyte interphase (SEI) layer. mdpi.com The compatibility of this compound-based electrolytes with such additives could be a potential area of investigation.
Electrochemical Window and Stability Investigations
The electrochemical window is a critical parameter for an electrolyte, as it defines the voltage range within which the electrolyte is stable and does not undergo oxidation or reduction. Ionic liquids are known for their wide electrochemical windows, which can be as high as 5-6 V, making them suitable for high-voltage applications. mdpi.comias.ac.in
Comparative studies between imidazolium- and pyridinium-based ionic liquids have suggested that pyridinium-based ionic liquids can exhibit greater thermal and electrochemical stability. reading.ac.uk This enhanced stability is attributed to the electronic structure of the pyridinium cation. reading.ac.uk X-ray photoelectron spectroscopy (XPS) studies have shown that the C2 carbon in the imidazolium cation is more electron-poor, making the C2 proton more susceptible to removal and thus reducing the electrochemical stability of the cation. reading.ac.uk In contrast, the carbon atoms in the pyridinium cation are in a more electron-rich environment, contributing to its greater stability. reading.ac.uk
Electrodeposition Studies
Electrodeposition is a process used to coat a conductive object with a layer of material, and ionic liquids have emerged as promising electrolytes for this application due to their ability to dissolve a wide range of metal salts and their wide electrochemical windows. mdpi.com The use of ionic liquids can overcome some of the limitations of aqueous solutions, such as the evolution of hydrogen. mdpi.com
While much of the research in this area has focused on imidazolium-based ionic liquids researchgate.net, pyridinium-based ionic liquids have also been considered. ewadirect.com The ability to tune the properties of the ionic liquid by changing the alkyl substituents and the ratio of the pyridinium cation to the anion allows for the optimization of the electrodeposition process. ewadirect.com The low resistivity of ionic liquids, due to the high concentration of charge carriers, facilitates efficient metal deposition. ewadirect.com Further research is needed to explore the specific capabilities of this compound based electrolytes for the electrodeposition of various metals and alloys.
Electrospray Propulsion Applications
Electrospray thrusters are a form of electric propulsion for spacecraft that use strong electric fields to extract and accelerate ions or charged droplets from a liquid propellant. colorado.edu Ionic liquids are considered ideal propellants for these systems due to their negligible vapor pressure, high ionic conductivity, and thermal stability. researchgate.net
The performance of an electrospray thruster is highly dependent on the properties of the ionic liquid propellant. eucass.eu While 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMI-BF4) and 1-ethyl-3-methylimidazolium bis-trifluoromethylsulfonyl-imide (EMI-Im) are commonly used eucass.eu, research has also been conducted on other ionic liquids, including those with an ethylsulfate anion. eucass.eu A study that characterized several ionic liquids for use in an externally wetted electrospray thruster included 1-ethyl-3-methylimidazolium ethylsulfate (EMI-EtOSO3). eucass.eu This research found that EMI-EtOSO3 operates in a mixed regime, emitting both ions and droplets. eucass.eu
The physical properties of this compound ethylsulfate ([empy][EtSO4]), such as its density and viscosity, have been experimentally determined. acs.orgacs.org These properties are crucial for designing and modeling the performance of electrospray thrusters.
Table 2: Physical Properties of this compound Ethylsulfate ([empy][EtSO₄]) at 298.15 K
| Property | Value |
|---|---|
| Density (g·cm⁻³) | 1.1897 |
| Dynamic Viscosity (mPa·s) | 148.9 |
| Refractive Index | 1.5003 |
Data sourced from González et al. (2008). acs.org
Integration of 1 Ethyl 3 Methylpyridinium Compounds in Materials Science
Polymer and Composite Material Development
The development of advanced polymers and composite materials often relies on innovative processing techniques and functional additives. Ionic liquids, including those based on the 1-ethyl-3-methylpyridinium cation, have emerged as effective solvents and compatibilizers in the fabrication of natural polymer composites. Their ability to dissolve and disperse biopolymers like cellulose (B213188) allows for the creation of homogeneous blends with other polymers, leading to materials with improved mechanical and functional properties.
A notable example, while utilizing the closely related 1-ethyl-3-methylimidazolium (B1214524) chloride, demonstrates the potential of such ionic liquids. In this research, the ionic liquid was employed as a solvent to synthesize a composite matrix of cellulose, chitosan, and polyurethane. mdpi.com This approach leverages the ionic liquid's exceptional ability to dissolve cellulose, a challenge for common solvents, thereby enabling the creation of a cohesive and functional biocomposite. mdpi.com The resulting materials exhibited improved mechanical properties, with the compressive Young's modulus varying significantly with the formulation, as detailed in the table below. mdpi.com
| Sample Composition | Compressive Young's Modulus (MPa) |
| Cellulose-Chitosan-Polyurethane Matrix | 0.467 |
| Matrix with 1% Filler | 0.789 |
| Matrix with 3% Filler | 1.478 |
This table illustrates the impact of filler concentration on the mechanical properties of a biocomposite synthesized in an ionic liquid, showcasing the potential for creating materials with tailored strength.
The enhanced mechanical strength in the filler-loaded composites is attributed to increased cross-linking and hydrogen bonding among the components, a feature facilitated by the ionic liquid processing environment. mdpi.com This research underscores the prospective role of this compound-based ionic liquids in the sustainable development of advanced biocomposites.
Plasticization Effects in Biodegradable Blends
The inherent brittleness of many biodegradable polymers, such as thermoplastic starch (TPS), often limits their practical applications. Plasticizers are incorporated to enhance flexibility and processability. Ionic liquids are gaining attention as effective plasticizers due to their low volatility and strong interaction with polymer chains, offering an alternative to traditional plasticizers like glycerol (B35011) which can be prone to migration.
Research on the plasticizing effects of 1-ethyl-3-methylimidazolium acetate (B1210297) in TPS and polyvinyl alcohol (PVA) blends provides significant insights into how pyridinium-based analogues could perform. mdpi.com The addition of the ionic liquid was found to be highly effective in softening the biopolymer blend, as evidenced by a substantial decrease in the glass transition temperature (Tg). mdpi.com This plasticization effect is due to the ionic liquid's ability to disrupt the hydrogen bonds between starch molecules, leading to a more amorphous and flexible structure. mdpi.com
The mechanical properties of the TPS/PVA films were significantly influenced by the ionic liquid content. An increase in the plasticizer amount led to a decrease in Young's modulus and tensile strength, while the elongation at break was enhanced, indicating greater flexibility. mdpi.com
| Ionic Liquid Content (wt%) | Young's Modulus (MPa) | Maximum Tensile Strength (MPa) |
| 27.5 | 56.1 | 9.17 |
| 42.5 | 0.911 | 1.56 |
This table demonstrates the significant impact of ionic liquid concentration on the mechanical properties of biodegradable polymer blends, highlighting its role as an effective plasticizer. mdpi.com
Furthermore, the study highlighted that the migration of the ionic liquid plasticizer increased with its concentration. mdpi.com This is a crucial factor for the long-term stability and performance of the material. The findings suggest that this compound-based plasticizers could offer a viable path to developing more durable and flexible biodegradable materials for a range of applications, including packaging. mdpi.com
Fabrication of Thin Films and Functional Coatings
The fabrication of thin films and functional coatings with specific optical, electrical, or mechanical properties is a cornerstone of modern technology. Ionic liquids are being explored in this field as novel media for deposition and as functional components within the films themselves. Their unique properties, such as high ionic conductivity and thermal stability, make them suitable for a variety of applications, including in organic electronics.
Studies involving the similar 1-ethyl-3-methylimidazolium cation have demonstrated the potential of these salts in thin film applications. For instance, asphaltene thin films doped with 1-ethyl-3-methylimidazolium chloride were shown to have a uniform surface with low roughness, a desirable characteristic for electronic applications. nih.gov The introduction of the ionic liquid also influenced the optical properties of the film, as observed through UV-Vis spectroscopy. nih.gov
In another study, high-resolution measurements of a 1-ethyl-3-methylimidazolium ethylsulfate film confined between two surfaces revealed oscillatory structural forces as the film thickness was reduced to a few nanometers. rsc.org This layering effect is indicative of a highly ordered structure at the nanoscale. The study also found that these ionic liquid films exhibit remarkably low friction coefficients, significantly lower than conventional hydrocarbon lubricants. rsc.org This property is attributed to the irregular shape of the ions and the strong electrostatic interactions with the surfaces, which create a robust and low-shear film. rsc.org These findings suggest that this compound-based coatings could be developed for advanced lubrication and low-friction surfaces.
Development of Ionogels and Nanofluids
Ionogels and nanofluids represent two innovative classes of materials where ionic liquids play a central role. Ionogels are quasi-solid materials that consist of an ionic liquid confined within a polymer or inorganic network, combining the properties of both components. Nanofluids are suspensions of nanoparticles in a base fluid, designed to enhance properties like thermal conductivity.
This compound perfluorobutanesulfonate (B13733166) has been specifically used in the development of ionogels with gelatin, a biopolymer. nih.govscientifiq.ai In this application, the ionic liquid acts as a co-hydrosolvent, creating a nanostructured emulsion that enhances the solubility of hydrophobic compounds while maintaining the mechanical integrity of the gelatin network. nih.govresearchgate.net The hydrophobic nature of this particular ionic liquid is crucial for forming colloidal supramolecular complexes with the gelatin, which can encapsulate therapeutic agents. nih.gov These ionogels are being explored for applications in drug delivery, where they can assist in the controlled release of pharmaceuticals. scientifiq.ai
In the realm of nanofluids, this compound perfluorobutanesulfonate has been used to create stable dispersions of graphene nanoplatelets, referred to as IoNFs (Ionanofluids). researchgate.net These IoNFs have been incorporated into mixed-matrix membranes for gas separation applications. researchgate.net The presence of the IoNF within the polymer membrane was found to significantly enhance gas permeation. researchgate.net The development of IoNFs is driven by the need for heat transfer fluids with superior thermal properties. The dispersion of nanoparticles in ionic liquids can lead to a significant enhancement in thermal conductivity, as shown in the table below for a different ionic liquid system.
| Nanoparticle | Base Ionic Liquid | Nanoparticle Concentration | Thermal Conductivity Enhancement |
| Graphene | 1-ethyl-3-methylimidazolium acetate | 5 wt% | 28.6% |
This table provides an example of the significant enhancement in thermal conductivity that can be achieved by dispersing nanoparticles in an ionic liquid, a principle that applies to the development of this compound-based nanofluids.
The unique combination of properties offered by this compound compounds makes them highly valuable in the ongoing development of advanced ionogels and nanofluids for a wide array of technological applications.
Interfacial Science and Molecular Interactions in 1 Ethyl 3 Methylpyridinium Systems
Ion-Ion and Ion-Solvent Interactions
The physicochemical properties of 1-ethyl-3-methylpyridinium ([C2MIM]⁺) based ionic liquids (ILs) are fundamentally dictated by the intricate network of interactions between the constituent ions and any surrounding solvent molecules. These interactions are a composite of strong long-range Coulombic forces and weaker short-range forces like hydrogen bonding and van der Waals interactions.
Molecular dynamics simulations reveal that in pyridinium-based ILs, the intermolecular interaction strength is generally weaker compared to their imidazolium-based counterparts. nih.govresearchgate.net This difference in interaction strength influences macroscopic properties such as density and viscosity. researchgate.net For instance, the interaction between the 1-butyl-3-methylpyridinium (B1228570) ([BMPy]⁺) cation and various anions is less potent than that observed for the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation. nih.gov
In the presence of anions capable of forming strong hydrogen bonds, such as hydrogen sulfate (B86663) ([HSO₄]⁻), significant aggregation behavior is observed. nih.govacs.org In these systems, anions can form dimers through robust hydrogen bonds, which in turn interact with the pyridinium (B92312) cations. acs.org Specifically, in [BMPy][HSO₄], these anion dimers tend to be surrounded by the pyridinium cations. acs.org This structuring contrasts with imidazolium-based ILs where anions often interact directly with the cation ring via anion-π⁺ interactions. acs.org The presence of these hydrogen-bonded aggregates leads to an increase in density and a decrease in the self-diffusion coefficient of the ions. nih.govresearchgate.netacs.org
When dissolved in a solvent, ion-solvent interactions become critical. In highly polar mediums, ions become solvated and can be treated as distinct entities, especially at low concentrations. The nature of these interactions is crucial for understanding phenomena like charge-transfer-to-solvent (CTTS) spectra.
Influence of Anion and Cation Structure on Performance
The performance characteristics of this compound systems are highly tunable by modifying the structure of both the cation and the anion. These structural changes directly impact the nature and strength of intermolecular forces, thereby altering the bulk properties of the material.
Anion Influence: The choice of anion paired with the this compound cation plays a more significant role in determining the IL's density than the cation structure itself. researchgate.netacs.org A general trend observed is that for a given cation, the density increases with the molecular weight of the anion. researchgate.net For example, ILs with the hexafluorophosphate (B91526) ([PF₆]⁻) anion exhibit higher densities than those with the tetrafluoroborate (B81430) ([BF₄]⁻) anion. acs.org Similarly, for sulfate-based anions, the density follows the order [HSO₄]⁻ > methylsulfate (B1228091) ([MSO₄]⁻) > ethylsulfate ([ESO₄]⁻). acs.org The anion's size, shape, and charge concentration are key factors that can lead to nano-segregation and non-ideal behavior in IL mixtures. rsc.org In competitive solvation scenarios, smaller anions with stronger charge concentrations tend to displace larger ones from preferential coordination sites around the cation. rsc.org
Cation Influence: While the anion's effect on density is often dominant, the cation's structure is also crucial. Pyridinium-based ILs are generally less dense than their imidazolium (B1220033) counterparts with the same anion. acs.org This is attributed to the weaker intermolecular interaction strength in pyridinium systems. nih.gov However, pyridinium-based ILs tend to be more viscous than their imidazolium analogs. researchgate.net
Modifications to the alkyl chains on the pyridinium ring also affect performance. For instance, in the liquid-liquid extraction of aromatics, pyridinium-based ILs, specifically this compound bis(trifluoromethylsulfonyl)imide ([3-mC2py][Tf2N]), have shown better distribution ratios for toluene (B28343) than comparable imidazolium-based ILs and the conventional solvent sulfolane. ntnu.no
| Anion | Effect on Density (vs. [BF₄]⁻) | Key Interaction Feature | Citation |
|---|---|---|---|
| [PF₆]⁻ | Higher | Higher molecular mass | acs.org |
| [HSO₄]⁻ | Higher | Forms strong hydrogen-bonded dimers | nih.govacs.org |
| [MSO₄]⁻ | Lower than [HSO₄]⁻ | Part of sulfate series density trend | acs.org |
| [ESO₄]⁻ | Lower than [MSO₄]⁻ | Aggregation behavior noted | acs.orgacs.org |
| [Tf₂N]⁻ | Leads to lower viscosity compared to other anions | Used in extraction processes | ntnu.no |
Effects of Trace Impurities and Co-solvents on System Behavior
The behavior of this compound systems is highly sensitive to the presence of even small quantities of impurities, such as water, or the intentional addition of co-solvents. These substances can significantly alter the ion-ion and ion-solvent interactions, leading to changes in bulk physical properties.
Trace Impurities: Water is a common impurity in ionic liquids and its presence can markedly affect properties like viscosity. For this compound ethylsulfate ([empy][EtSO₄]), small differences in water content can lead to noticeable variations in measured viscosity values. acs.org For example, a sample with a water mass fraction of 6.6 x 10⁻⁴ was found to have a higher viscosity than a sample with a water content of 2.56 x 10⁻⁴. acs.org This sensitivity underscores the importance of drying procedures, often involving heating under high vacuum, to obtain negligible and consistent water content for reliable property measurement. acs.org Atomistic simulations on other ILs suggest that water preferentially solvates the anions and can begin to form its own clusters at higher concentrations, thereby disrupting the ionic liquid's ordered structure. ua.pt
Co-solvents: When this compound ILs are intentionally mixed with co-solvents, such as ethanol (B145695) or water, to form binary mixtures, their properties can be systematically tuned. Studies on binary mixtures of [empy][EtSO₄] with ethanol and water have been conducted to measure properties like density, viscosity, and refractive index across the entire composition range. acs.org In these mixtures, the ordered structure of the pure IL, which is dominated by long-range Coulombic forces, is weakened upon the addition of the co-solvent. ua.pt The temperature dependence of these interactions also changes; hydrogen bonding is more significantly affected by temperature increases than Coulombic interactions are. ua.pt The analysis of such binary systems is crucial for designing separation processes, for instance, in breaking azeotropic mixtures like ethanol and water. acs.org
| Substance | System | Observed Effect | Citation |
|---|---|---|---|
| Water (trace impurity) | This compound ethylsulfate | Increased water content leads to higher viscosity | acs.org |
| Ethanol (co-solvent) | This compound ethylsulfate | Forms a binary mixture with tunable physical properties (density, viscosity) | acs.org |
| Water (co-solvent) | This compound ethylsulfate | Forms a binary mixture; disrupts the IL's ordered structure | acs.orgua.pt |
Future Research Directions and Emerging Paradigms for 1 Ethyl 3 Methylpyridinium Chemistry
Development of Next-Generation 1-Ethyl-3-methylpyridinium Variants
The "designer" nature of ionic liquids allows for extensive modification of their constituent ions to achieve specific functions. Future research into this compound will heavily focus on synthesizing next-generation variants where the pyridinium (B92312) core is augmented with functional groups to impart novel properties. This involves moving beyond simple anion exchange to strategic chemical modification of the cation itself.
One promising avenue is the synthesis of functionalized pyridinium cations through quaternization reactions followed by anion metathesis. nih.govmdpi.com This allows for the introduction of various chemical moieties, such as carboxyl groups or longer alkyl chains with specific functionalities, to create task-specific ionic liquids. For example, incorporating ester groups can modulate the cytotoxicity of the resulting IL, a critical factor for biomedical applications. bohrium.com The synthesis of dicationic ionic liquids, where two pyridinium rings are linked by an alkyl chain, represents another strategy to create ILs with unique thermal and electrochemical properties. nih.gov
Furthermore, the concept of poly(ionic liquids) (PILs), where the this compound unit is incorporated into a polymer structure, is an emerging area. rit.edu This approach can overcome issues related to ion mobility and containment, potentially leading to the development of solid-state electrolytes and other advanced materials. rit.edu Research will also explore more abstract synthetic strategies, such as exploiting isolobal relationships to create novel "boronium" ions that are structurally analogous to pyridinium cations but possess different electronic characteristics. researchgate.net
Key research objectives in this area include:
Task-Specific Functionalization: Introducing chemical groups (e.g., amines, sulfonate, nitrile) to the pyridinium ring or its substituents to enhance properties like CO2 solubility, catalytic activity, or metal ion coordination.
Polymerization: Synthesizing polymers with repeating this compound units to create novel materials for membranes, gels, and solid-state devices.
Hybrid ILs: Combining the this compound cation with redox-active anions or incorporating it into larger, multi-functional molecular structures for applications in energy storage. osti.gov
| Variant Type | Synthetic Strategy | Targeted Property/Application | Reference |
| Functionalized Pyridinium ILs | Quaternization and anion metathesis with functionalized precursors. | Enhanced antibacterial activity, specific solvency, catalytic activity. | nih.gov, mdpi.com |
| Dicationic ILs | Linking two pyridinium units with an alkyl chain. | Modified thermal stability, different phase behavior. | nih.gov |
| Poly(ionic liquids) (PILs) | Polymerization of vinyl-functionalized pyridinium monomers. | Solid-state electrolytes, ion-conductive membranes, improved material stability. | rit.edu |
| Boronium Ion Analogs | Exploiting isolobal relationships to replace a carbon center with boron. | Novel electronic properties, creation of new classes of hydrophobic ILs. | researchgate.net |
Exploration of Novel Application Domains in Emerging Technologies
While this compound and its derivatives have established uses, future research will increasingly target their integration into emerging and advanced technologies. The unique properties of these ILs, such as low volatility, high thermal stability, and tunable electrochemical windows, make them prime candidates for solving challenges in energy and environmental sectors.
Advanced Energy Storage: A significant area of future application is in next-generation energy storage systems. mdpi.com Pyridinium-based ILs are being investigated as electrolytes in solid-state lithium-ion batteries and supercapacitors. researchgate.netmdpi.com Their role is to replace volatile and flammable organic solvents, thereby enhancing the safety and operational stability of these devices. mdpi.comrsc.org Research is focused on optimizing the ionic conductivity and electrochemical stability of IL-based gel polymer electrolytes. mdpi.com Furthermore, the development of redox-active ionic liquids (MetILs), where the this compound cation could be paired with a redox-active anion or functionalized with a redox-active group, opens possibilities for high-energy-density redox flow batteries. osti.gov
Carbon Capture and Utilization (CCU): The capture and utilization of carbon dioxide is a critical environmental technology, and ionic liquids are promising solvents for this purpose. researchgate.netaidic.it Research is exploring the use of this compound-based ILs, particularly with acetate (B1210297) anions, for post-combustion CO2 capture. researchgate.netrsc.org These ILs can exhibit high CO2 absorption capacity through chemical interactions. researchgate.net Future work will focus on improving the energy efficiency of the absorption-desorption cycle and integrating these ILs into advanced materials, such as supported ionic liquid membranes (SILMs) or composites with metal-organic frameworks (MOFs), to enhance selectivity and stability. researchgate.netrsc.org
| Emerging Technology | Specific Application of this compound | Key Research Goals | References |
| Advanced Energy Storage | Safer electrolytes for solid-state batteries and supercapacitors. | Enhance ionic conductivity, widen the electrochemical window, improve safety. | researchgate.net, mdpi.com, mdpi.com |
| Redox-active components in nonaqueous redox flow batteries. | Increase energy density and cyclability. | osti.gov | |
| Carbon Capture & Utilization | Absorbents for post-combustion CO2 capture. | Lower regeneration energy, improve CO2 loading capacity. | researchgate.net, aidic.it |
| Functional component in CO2 separation membranes (SILMs, MOF composites). | Increase CO2/N2 selectivity, improve long-term stability. | researchgate.net, rsc.org |
Advanced Methodologies for Characterization and Predictive Modeling
To accelerate the discovery and deployment of new this compound-based materials, future research will rely heavily on advanced characterization techniques and powerful predictive models. These tools are essential for establishing clear structure-property relationships and for designing novel ILs with desired characteristics from the ground up.
Advanced Characterization: Beyond standard techniques, a combination of sophisticated spectroscopic and electrochemical methods will be crucial. For instance, techniques like high-resolution magic-angle spinning NMR spectroscopy can provide deep insights into solute-solvent interactions in IL-polymer systems. researchgate.net Combining experimental measurements of density, viscosity, and ionic conductivity allows for the detailed characterization of phenomena such as ion dissociation in aqueous solutions, which is critical for electrolyte applications. researchgate.netnih.gov Furthermore, computational chemistry, particularly Density Functional Theory (DFT), will continue to be a vital tool for investigating molecular geometry, electronic properties (such as HOMO-LUMO gaps), and vibrational frequencies, providing a theoretical counterpart to experimental spectroscopic data (FT-IR, Raman). ias.ac.inrsc.orgjchemlett.com
Predictive Modeling and Machine Learning: Perhaps the most significant emerging paradigm is the application of machine learning (ML) and other in-silico predictive models. nih.gov Given the vast number of potential cation-anion combinations, experimentally characterizing every possible IL is infeasible. nih.govmedium.com Machine learning models are being developed to predict key thermophysical properties like viscosity, ionic conductivity, and melting point based on the molecular structures of the constituent ions. rsc.orgosti.govmdpi.com These quantitative structure-property relationship (QSPR) models use molecular descriptors as inputs for algorithms like neural networks or decision trees to rapidly screen vast virtual libraries of potential ILs. nih.gov This approach allows researchers to identify promising candidates for specific applications before committing to their synthesis and experimental characterization, dramatically accelerating the materials discovery pipeline. rsc.orgnih.gov
| Methodology | Purpose | Key Techniques/Approaches | References |
| Advanced Characterization | Elucidate detailed molecular interactions and bulk properties. | High-resolution NMR, combined transport property measurements (viscosity, conductivity), powder X-ray diffraction. | nih.gov, researchgate.net, nih.gov |
| Computational Chemistry | Investigate molecular structure, electronic properties, and vibrational modes. | Density Functional Theory (DFT), molecular electrostatic potential (MEP) surface analysis. | ias.ac.in, rsc.org, jchemlett.com |
| Predictive Modeling | Forecast physical and chemical properties to guide material design. | Machine Learning (ML), Quantitative Structure-Property Relationship (QSPR) models. | rsc.org, osti.gov, nih.gov, mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 1-ethyl-3-methylpyridinium-based ionic liquids?
- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with alkyl halides (e.g., ethyl bromide), followed by anion exchange to produce the desired ionic liquid. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm cation structure, mass spectrometry for molecular weight verification, and elemental analysis to validate purity. Purity assessment may include high-performance liquid chromatography (HPLC) or Karl Fischer titration for water content analysis. Experimental protocols should align with reproducibility guidelines, including rigorous documentation of reaction conditions and reagent quality .
Q. How can researchers ensure the structural integrity and purity of this compound ionic liquids?
- Methodological Answer : Structural validation relies on spectroscopic techniques (e.g., H/C NMR) to confirm substituent positions and absence of byproducts. Purity is assessed via thermal analysis (differential scanning calorimetry for melting points) and chromatographic methods (HPLC). Researchers should cross-reference data with established literature and report deviations in experimental conditions (e.g., solvent traces, humidity) that may affect results .
Q. What experimental precautions are critical for handling this compound ionic liquids in laboratory settings?
- Methodological Answer : Due to hygroscopicity, ionic liquids should be stored in desiccators or under inert gas. Pre-experiment drying (e.g., vacuum heating at 60–80°C) is essential to minimize water interference in thermodynamic measurements. Safety protocols must address potential toxicity, including fume hood use and waste disposal compliance .
Advanced Research Questions
Q. How should researchers design experiments to measure vapor-liquid equilibria (VLE) in systems containing this compound ionic liquids?
- Methodological Answer : Use dynamic or static VLE apparatus calibrated at atmospheric pressure (101.3 kPa). For ternary systems (e.g., ethanol-water-ionic liquid), ensure phase stability via gravimetric or chromatographic analysis. Data interpretation should account for ionic liquid non-ideality using activity coefficient models (e.g., NRTL). Reference studies like Calvar et al. (2010) provide validated methodologies for binary and ternary systems .
Q. How can discrepancies in reported thermodynamic properties (e.g., density, viscosity) of this compound ionic liquids be resolved?
- Methodological Answer : Discrepancies often arise from variations in purity, measurement techniques, or environmental controls. Researchers should replicate experiments under standardized conditions (e.g., 298.15 K) and use error propagation analysis to quantify uncertainty. Cross-validation with computational tools like COSMO-RS can identify outliers and refine predictive models .
Q. What methodologies optimize the use of this compound ethylsulfate in separation processes (e.g., azeotrope breaking)?
- Methodological Answer : Evaluate separation efficiency via liquid-liquid extraction trials, measuring partition coefficients and selectivity ratios. For benzene/alkane separation, González et al. (2010) demonstrated temperature-dependent selectivity using this compound ethylsulfate, recommending phase diagram mapping to identify optimal operating ranges .
Q. How can computational models (e.g., COSMO-RS) be integrated with experimental data to predict ionic liquid behavior?
- Methodological Answer : Calibrate COSMO-RS parameters using experimental solubility or activity coefficients. Validate predictions against datasets like those in Navas et al. (2009), which correlate ionic liquid interactions with molecular descriptors. Iterative refinement of sigma profiles improves model accuracy for novel systems .
Q. What best practices ensure reproducibility in studies involving this compound ionic liquids?
- Methodological Answer : Document all experimental variables (e.g., synthesis batches, instrument calibration logs) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability and publish raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
